カプマニチブ
概要
説明
カプマニチブは、間葉系上皮転換(MET)受容体型チロシンキナーゼを標的とする低分子キナーゼ阻害剤です。 METエクソン14スキップ変異を伴う非小細胞肺がん(NSCLC)の治療に主に使用されます . カプマニチブは有望な抗腫瘍活性を示し、米国食品医薬品局(FDA)などの規制当局からこの適応症で承認されています .
科学的研究の応用
Capmatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the MET signaling pathway and its role in cancer development . In biology, capmatinib is used to investigate the effects of MET inhibition on cellular processes such as proliferation, migration, and apoptosis . In medicine, capmatinib is being explored for its potential to treat other types of cancer beyond NSCLC, as well as its use in combination therapies . In industry, capmatinib is used in the development of diagnostic assays and companion diagnostics for MET-driven cancers .
作用機序
カプマニチブは、MET受容体型チロシンキナーゼに選択的に結合し、そのリン酸化を阻害し、下流のシグナル伝達経路の活性化を阻害することで、その効果を発揮します . この阻害は、増殖、生存、移動などの重要な細胞プロセスを阻害し、METが機能不全になった癌細胞のアポトーシスにつながります . カプマニチブの主な分子標的は、MET受容体とその下流のエフェクター(PI3K/AKT経路やRAS/MAPK経路など)です .
類似の化合物との比較
カプマニチブは、クリゾチニブやカボザンチニブなどの他のMET阻害剤と比較されることがよくあります。 3つの化合物はすべてMET受容体を標的としていますが、カプマニチブは、前臨床モデルにおいて優れた脳薬物動態特性とより高い有効性を示しています . クリゾチニブとカボザンチニブもMET駆動癌の治療に使用されていますが、安全性プロファイルと作用機序は異なります . カプマニチブは、血液脳関門を効果的に透過する能力とMETシグナル伝達を強力に阻害する能力から、MET標的療法の武器庫において貴重な存在となっています .
生化学分析
Biochemical Properties
Capmatinib is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair . Aberrant c-Met activation - via mutations, amplification, and/or overexpression - is known to occur in many types of cancer, and leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK .
Cellular Effects
Capmatinib has shown substantial antitumor activity in patients with advanced non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to MET exon 14 skipping . The most common adverse reactions are peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite .
Molecular Mechanism
Capmatinib works by attaching to the abnormal MET protein inside cancer cells, blocking the action of this abnormal protein that signals cancer cells to multiply. This helps slow or stop the spread of cancer cells .
Temporal Effects in Laboratory Settings
The extent of oral absorption of capmatinib was estimated to be 49.6%; the maximum concentration of capmatinib in plasma was reached at 2 hours. The apparent mean elimination half-life of capmatinib in plasma was 7.84 hours . Excretion of radioactivity was complete after 7 days .
Metabolic Pathways
Capmatinib undergoes metabolism primarily via CYP3A4 and aldehyde oxidase . Metabolic reactions involved lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, glucuronidation, and combinations thereof .
Transport and Distribution
Capmatinib had substantial systemic availability after oral administration. It was also extensively metabolized and largely distributed to the peripheral tissue . The apparent distribution volume of capmatinib during the terminal phase was moderate-to-high (geometric mean 473 l) .
Subcellular Localization
As a small molecule kinase inhibitor, capmatinib is likely to be distributed throughout the cell where it can interact with its target, the MET receptor tyrosine kinase .
準備方法
カプマニチブは、さまざまな試薬と条件を含む一連の化学反応によって合成されます。 . カプマニチブの工業生産では、これらの合成ステップを最適化して、高収率と高純度を確保します。 温度、溶媒、触媒などの反応条件は、目的の生成物を得るために注意深く制御されます .
化学反応の分析
カプマニチブは、酸化、還元、置換など、いくつかのタイプの化学反応を受けます。 これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、カプマニチブの酸化は、ヒドロキシル化代謝物の生成につながる可能性があり、一方、還元は脱アルキル化生成物を生成する可能性があります .
科学研究への応用
カプマニチブは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 化学においては、METシグナル伝達経路とその癌発症における役割を研究するためのツール化合物として使用されます . 生物学において、カプマニチブは、増殖、移動、アポトーシスなどの細胞プロセスに対するMET阻害の影響を調査するために使用されます . 医学において、カプマニチブは、NSCLC以外の他の種類の癌を治療する可能性、および併用療法での使用について調査されています . 産業において、カプマニチブは、MET駆動癌の診断アッセイおよびコンパニオン診断の開発に使用されます .
類似化合物との比較
Capmatinib is often compared with other MET inhibitors such as crizotinib and cabozantinib. While all three compounds target the MET receptor, capmatinib has shown superior brain pharmacokinetic properties and greater efficacy in preclinical models . Crizotinib and cabozantinib are also used in the treatment of MET-driven cancers, but they have different safety profiles and mechanisms of action . Capmatinib’s unique ability to effectively penetrate the blood-brain barrier and its potent inhibition of MET signaling make it a valuable addition to the arsenal of MET-targeted therapies .
生物活性
Capmatinib is a highly selective and potent oral tyrosine kinase inhibitor (TKI) specifically targeting the MET receptor, which plays a critical role in various cancers, particularly non-small cell lung cancer (NSCLC) with MET exon 14 mutations. This article delves into the biological activity of capmatinib, encompassing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
Capmatinib functions as a Type Ib ATP-competitive inhibitor that selectively targets the MET receptor. The compound exhibits a remarkable selectivity of over 10,000-fold for MET compared to other kinases, effectively blocking MET phosphorylation and subsequent activation of downstream signaling pathways, including those involved in cell proliferation and survival .
Pharmacodynamics and Pharmacokinetics
Capmatinib's pharmacokinetic profile reveals linear absorption characteristics with a peak plasma concentration (C_max) achieved approximately 1-2 hours post-administration. The average inhibitory concentration (IC50) values for capmatinib are reported at 0.13 nM in biochemical assays and 0.3-0.7 nM in cellular assays against lung cancer cell lines . The drug has a half-life of approximately 6.5 hours and demonstrates high plasma protein binding (96%) .
Case Studies and Clinical Trials
- Phase I Study : A phase I trial evaluated capmatinib in patients with MET-positive solid tumors, establishing a recommended phase II dose (RP2D) of 400 mg twice daily. Among 38 patients in the dose-expansion cohort, stable disease was observed in various cancer types, including gastric cancer (22%) and hepatocellular carcinoma (46%) .
- Phase II Study : In the GEOMETRY mono-1 trial involving patients with NSCLC harboring MET exon 14 alterations, capmatinib achieved an objective response rate of 41% in previously treated patients and 68% in treatment-naïve patients. Notably, an intracranial response rate of 54% was documented, indicating significant CNS activity .
- Long-term Outcomes : A multi-cohort study reported sustained efficacy for capmatinib in advanced NSCLC with MET dysregulation, reinforcing its role as a targeted therapy option for this patient population .
Safety Profile
Capmatinib has demonstrated a manageable safety profile across various studies. Dose-limiting toxicities were observed at higher doses (200 mg bid and 250 mg bid), but no significant adverse effects were reported at the RP2D of 400 mg bid . Common adverse events included gastrointestinal disturbances and fatigue but were generally well tolerated.
Data Summary
Study | Patient Population | Dose | Overall Response Rate | Notable Findings |
---|---|---|---|---|
Phase I | MET-positive solid tumors | 400 mg bid | Stable disease in 22% (gastric) | Well tolerated; DLT at higher doses |
GEOMETRY mono-1 | NSCLC with METex14 alterations | 400 mg bid | 41% (treated), 68% (naïve) | Significant CNS activity |
Long-term Outcomes | Advanced NSCLC | 400 mg bid | Sustained efficacy | Supports capmatinib as targeted therapy |
特性
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOLIMKSCNQPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145595 | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aberrant activation of c-Met has been documented in many cancers, including non-small cell lung cancer (NSCLC). Mutations that result in the skipping of _MET_ exon 14 lead to the formation of a mutant c-Met with a missing regulatory domain - these mutant proteins have a reduced ability to negatively regulate, leading to a pathological increase in their downstream activity. Capmatinib inhibits the phosphorylation of both wild-type and mutant variants of c-Met triggered by the binding of its endogenous ligand, hepatocyte growth factor - in doing so, it prevents c-Met-mediated phosphorylation of downstream signaling proteins, as well as the proliferation and survival of c-Met-dependent tumor cells. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1029712-80-8 | |
Record name | Capmatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capmatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。